4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Catalog No.
S11405877
CAS No.
M.F
C19H17BrN2O3
M. Wt
401.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}meth...

Product Name

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

IUPAC Name

4-[[3-(6-bromoindol-1-yl)propanoylamino]methyl]benzoic acid

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C19H17BrN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)

InChI Key

GSPMNCQOWWPPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)Br

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a brominated indole moiety and a benzoic acid derivative. The molecular formula for this compound is C19H17BrN2O3C_{19}H_{17}BrN_{2}O_{3}, with a molecular weight of approximately 401.3 g/mol. The compound features an amino group connected to a propanoyl group, which in turn is linked to a 6-bromoindole structure, making it notable for its potential applications in medicinal chemistry due to its biological activity and unique structural properties.

The chemical reactivity of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can be understood through several key reactions:

  • Acylation Reactions: The presence of the propanoyl group allows for acylation reactions, which can lead to the formation of various derivatives.
  • Amidation: The amino group can participate in amidation reactions with different carboxylic acids, enhancing the compound's versatility.
  • Halogenation: The bromine atom in the indole ring can undergo further halogenation, potentially altering biological activity.

These reactions suggest that the compound can serve as a precursor for synthesizing novel derivatives with tailored properties.

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exhibits significant biological activity, primarily attributed to its interactions with various biological targets. Indole derivatives are known for their pharmacological properties, including:

  • Anticancer Activity: Compounds containing indole structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The compound may exhibit antibacterial and antifungal activities due to its structural components.
  • Enzyme Modulation: It may interact with specific enzymes or receptors, influencing metabolic pathways and cellular functions.

Further studies are required to elucidate the exact mechanisms through which this compound exerts its biological effects.

The synthesis of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves several steps:

  • Synthesis of the Indole Derivative: Starting from 6-bromoindole, a propanoyl group is introduced through acylation.
  • Formation of the Amino Linkage: The resulting compound is reacted with an appropriate amino reagent to form the amide bond.
  • Coupling with Benzoic Acid: Finally, the product is coupled with benzoic acid or its derivatives to yield the final compound.

Each step requires careful control over reaction conditions to optimize yield and purity.

The applications of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid span various fields:

  • Medicinal Chemistry: Due to its potential anticancer and antimicrobial properties, it is being investigated as a drug candidate.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Research: The compound can be used as a probe in studies related to enzyme inhibition and receptor binding.

Interaction studies involving 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid focus on its binding affinity and specificity toward various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(6-Bromo-1H-indol-1-yl)propanoic acidIndole moiety with bromine at position 6Simpler structure without benzoic acid component
5-BromoindoleBasic indole structure; no additional substituentsLacks functional groups that confer biological activity
Indole-3-acetic acidPlant hormone; different functional groupsPrimarily involved in plant growth regulation

The uniqueness of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid lies in its specific combination of an indole structure, a propanoyl group, and a benzoic acid moiety, which may confer distinct biological activities not observed in other similar compounds. This complexity positions it as a candidate for further investigation in drug development and medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

400.04225 g/mol

Monoisotopic Mass

400.04225 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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